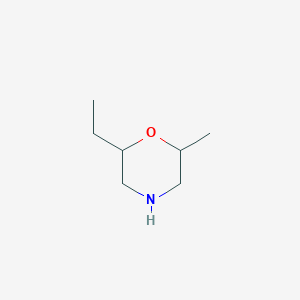

2-Ethyl-6-methylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHFHDCQHZFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 6 Methylmorpholine and Its Analogs

Established Pathways for Morpholine (B109124) Ring Formation

The construction of the morpholine ring can be achieved through various synthetic routes, starting from a range of acyclic precursors. These methods often involve intramolecular cyclization as the key ring-forming step.

Cyclization Reactions of Precursor Diols and Amino Alcohols

One of the most common and direct approaches to morpholine synthesis involves the cyclization of 1,2-amino alcohols. semanticscholar.org This strategy leverages the nucleophilicity of both the nitrogen and oxygen atoms to form the six-membered ring.

A traditional method involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which forms an amide intermediate that is subsequently reduced and cyclized. chemrxiv.orgnih.gov However, more modern, efficient protocols have been developed. A notable one- or two-step, redox-neutral protocol uses the inexpensive and readily available reagents ethylene sulfate and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This method is distinguished by its ability to achieve selective monoalkylation of primary amines, a crucial step for producing N-unsubstituted morpholines that can be functionalized later. chemrxiv.orgchemrxiv.org The reaction proceeds via an SN2 reaction between the amine and ethylene sulfate, followed by a base-mediated cyclization. chemrxiv.org

Ring-Closing Strategies Involving Epoxides and Aziridines

Strained three-membered rings, such as epoxides and aziridines, serve as valuable electrophilic precursors for morpholine synthesis. semanticscholar.orgresearchgate.net These strategies rely on a tandem sequence of ring-opening followed by intramolecular cyclization.

A highly regio- and stereoselective method involves the SN2-type ring opening of activated aziridines with suitable haloalcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate undergoes a subsequent base-mediated intramolecular ring closure to furnish the morpholine product in high yield and enantioselectivity. nih.gov Similarly, a metal-free, one-pot synthesis has been described where an ammonium (B1175870) persulfate salt enables the reaction of aziridines with halogenated alcohols. researchgate.net

Gold(I) catalysis has also been employed in a tandem reaction involving the nucleophilic ring-opening of aziridines with propargyl alcohols, followed by a 6-exo-dig cycloisomerization and double bond isomerization to construct morpholine derivatives. rsc.orgmdpi.com This process highlights the dual role of the gold catalyst as both a π-acid and a σ-acid. rsc.org

Organometallic-Mediated Cyclizations

Transition metal catalysis offers powerful and efficient pathways for constructing the morpholine ring, often with high levels of stereocontrol. semanticscholar.org Various metals, including palladium, iron, gold, and copper, have been utilized to mediate these cyclizations.

A Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst provides access to a range of six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

Gold-catalyzed reactions are particularly effective for the cyclization of alkynylamines or alkynylalcohols, proceeding smoothly with low catalyst loading (1.0 mol%) to afford morpholine derivatives in moderate to good yields. rsc.orgrsc.org Another significant organometallic approach is the copper(II)-promoted oxyamination of alkenes, which allows for the simultaneous addition of oxygen and nitrogen across a double bond to form functionalized morpholines with high diastereoselectivity. nih.gov

| Catalyst System | Precursor Type | Key Transformation | Reference |

| Pd(DMSO)₂(TFA)₂ | Alkenolamines | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |

| Iron(III) Chloride | Allylic 1,2-amino ethers | Diastereoselective heterocyclization | organic-chemistry.org |

| Gold(I) Chloride | Alkynylamines/alcohols | 6-exo cyclization/isomerization | rsc.orgrsc.org |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | Intramolecular alkene oxyamination | nih.gov |

Transformations from Olefinic Precursors

Olefinic precursors provide a versatile entry point for morpholine synthesis, particularly through intramolecular cyclization reactions involving the double bond. Boron trifluoride etherate can mediate an intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines (1,4-oxazines) in good yields. organic-chemistry.org Furthermore, as mentioned previously, organometallic-catalyzed reactions, such as the palladium-catalyzed Wacker-type cyclization and copper-promoted oxyamination, are prominent methods that utilize olefinic substrates to construct the morpholine ring system. nih.govorganic-chemistry.org An efficient multicomponent process has also been described involving an olefin, epichlorohydrin, N-bromosuccinimide, and nosyl amide to generate 2,2,6-trisubstituted morpholines. acs.org

Targeted Synthesis of 2-Ethyl-6-methylmorpholine

The synthesis of a specifically substituted compound such as this compound relies on the application of the general strategies described above, using appropriately substituted starting materials. For instance, a diastereoselective synthesis catalyzed by Iron(III) could potentially be adapted by starting with precursors that bear the required ethyl and methyl groups to achieve the desired 2,6-disubstitution pattern. organic-chemistry.org

Alkylation Strategies for N-Substitution and Ring Functionalization

Alkylation reactions are crucial for the functionalization of the morpholine ring, either at the nitrogen atom (N-substitution) or at the carbon framework (ring functionalization).

N-alkylation is commonly performed to introduce substituents on the nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. researchgate.net A notable gas-solid phase catalytic method involves the N-alkylation of morpholine with alcohols over a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net For example, the N-methylation with methanol (B129727) resulted in a 95.3% conversion of morpholine with 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net Dimethyl carbonate (DMC) serves as a green methylating agent for the synthesis of N-methylmorpholine, offering an environmentally benign alternative to toxic reagents like methyl halides. asianpubs.org

For ring functionalization, more complex strategies are required. A visible light-promoted direct decarboxylative Giese-type reaction has been used to functionalize the 2-position of a morpholine derivative. acs.org This process involves the hydrolysis of an ester group to a carboxylic acid, which then serves as a radical source for alkylation. acs.org Such strategies allow for the introduction of carbon-based substituents onto the morpholine backbone, which would be essential for elaborating a pre-formed morpholine ring to achieve the desired 2-ethyl-6-methyl substitution pattern if not installed during the initial ring formation.

| Alkylation Method | Reagent | Target Position | Catalyst/Conditions | Conversion/Selectivity | Reference |

| Catalytic N-Alkylation | Methanol | Nitrogen | CuO–NiO/γ–Al₂O₃, 220 °C | 95.3% Conversion, 93.8% Selectivity | researchgate.net |

| Green N-Methylation | Dimethyl Carbonate | Nitrogen | Autoclave, 160 °C | 83% Yield, 86% Selectivity | asianpubs.org |

| Decarboxylative Alkylation | Carboxylic acid precursor | Carbon (C-2) | Fukuzumi catalyst, visible light | Good Yield | acs.org |

Stereoselective Synthesis of Chiral Isomers of this compound

The biological activity of this compound is intrinsically linked to its stereochemistry. Consequently, the development of synthetic routes that afford specific stereoisomers in high purity is of paramount importance. These strategies can be broadly categorized into enantioselective syntheses, which create a specific enantiomer directly, and diastereomeric resolution, which separates a mixture of diastereomers.

Enantioselective Routes and Catalyst Design

The enantioselective synthesis of 2,6-disubstituted morpholines, including this compound, often relies on powerful catalytic asymmetric reactions. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has emerged as a potent method for accessing highly substituted morpholines with excellent diastereo- and enantioselectivities. While specific examples for this compound are not extensively detailed in readily available literature, the principles of catalyst design for analogous 2,6-disubstituted systems are directly applicable.

The design of chiral ligands is central to achieving high enantioselectivity. Bidentate phosphine ligands, for instance, coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the cyclization. The steric and electronic properties of the ligand can be fine-tuned to optimize the selectivity for a desired stereoisomer.

Table 1: Catalyst Systems for Enantioselective Synthesis of Chiral Morpholine Analogs

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene (B28343) | 25 | Up to 95% |

| Pd(OAc)₂ | (S,S)-f-Binaphane | Dioxane | 60 | Up to 92% |

Note: The data in this table is representative of catalyst systems used for the synthesis of chiral 2,6-disubstituted morpholine analogs and illustrates the general principles of catalyst design. Specific data for this compound is limited in the cited literature.

Diastereomeric Resolution Techniques

When a synthetic route produces a mixture of diastereomers, resolution techniques are employed to isolate the desired stereoisomer. The most common method is diastereomeric salt formation. wikipedia.orgwikipedia.org This involves reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers of the target compound.

The efficiency of this method hinges on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Target Functional Group |

|---|---|---|

| (+)-Tartaric Acid | Acid | Basic amines |

| (-)-Mandelic Acid | Acid | Basic amines |

| (+)-Camphorsulfonic Acid | Acid | Basic amines |

Multi-Component and Domino Reaction Approaches

To enhance synthetic efficiency and atom economy, multi-component reactions (MCRs) and domino (or cascade) reactions have been explored for the synthesis of morpholine derivatives. These strategies allow for the construction of complex molecules in a single pot by combining three or more starting materials, or by designing a sequence of intramolecular reactions that proceed without the need for isolating intermediates.

While specific MCRs leading directly to this compound are not prominently reported, the general strategies for constructing substituted morpholines are instructive. For instance, a multicomponent approach for the synthesis of 2,2,6-trisubstituted morpholines has been described, which could potentially be adapted. Domino reactions, which involve a series of intramolecular transformations, offer an elegant pathway to complex heterocyclic systems and are a promising area for the future development of synthetic routes to this compound analogs.

Advanced Functionalization Techniques for this compound Derivatives

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships. Advanced functionalization techniques that allow for the selective modification of specific C-H bonds or regioselective derivatization at nitrogen and carbon positions are therefore highly valuable.

Selective C-H Functionalization on the Morpholine Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the conversion of typically inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov The application of these methods to the morpholine ring of this compound would provide direct access to a wide range of novel derivatives.

Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a key role in directed C-H functionalization. nih.gov A directing group on the morpholine nitrogen can position the metal catalyst in proximity to a specific C-H bond, leading to its selective activation and subsequent functionalization. While the literature on the C-H functionalization of this compound itself is sparse, the principles established for other heterocyclic systems provide a roadmap for future research in this area. nih.gov

Regioselective Derivatization at Nitrogen and Carbon Positions

The nitrogen atom of the morpholine ring is a key site for derivatization. N-alkylation, for instance, is a common transformation that can be achieved using various alkylating agents. The reactivity of the nitrogen can be influenced by the steric hindrance imposed by the adjacent ethyl and methyl groups at the C2 and C6 positions.

Derivatization at the carbon positions of the morpholine ring, particularly at the carbons bearing the ethyl and methyl groups, can be more challenging. However, strategies involving the deprotonation of the α-protons to the nitrogen followed by reaction with an electrophile could potentially be employed for the introduction of new functional groups at these positions. The regioselectivity of such reactions would be influenced by the relative acidity of the protons and the steric environment around each carbon center.

Introduction of Complex Substituents

The synthesis of this compound and its analogs often requires the incorporation of more complex substituents to modulate their physicochemical and biological properties. Methodologies for achieving this can be broadly categorized into two approaches: the de novo construction of the morpholine ring with pre-functionalized precursors, and the post-synthetic modification of a pre-formed morpholine scaffold. These strategies allow for the introduction of a wide array of functional groups, leading to a diverse range of structurally complex morpholine derivatives.

A prevalent strategy for the synthesis of 2,6-disubstituted morpholines bearing complex functionalities is the intramolecular oxa-Michael reaction. This approach involves the cyclization of a suitably substituted amino alcohol precursor. For instance, the synthesis of 6-substituted morpholine-2-acetic acid esters can be achieved from chiral (S)- or (R)-1-aminopropan-2-ol. nih.gov The amino alcohol is first elaborated into an oxa-Michael precursor which then undergoes cyclization. This key step, often mediated by a base such as potassium tert-butoxide, yields the desired 2,6-disubstituted morpholine products. nih.gov The reaction can produce a mixture of diastereomers, which can often be separated by column chromatography. nih.gov

The stereochemical outcome of such cyclizations can be influenced by the reaction conditions. For example, in the synthesis of certain 2,6-disubstituted morpholines, conducting the oxa-Michael reaction at lower temperatures (e.g., -78 °C) has been observed to favor the formation of the trans diastereomer, while room temperature conditions can lead to the cis product as the major isomer. nih.gov This temperature-dependent diastereoselectivity provides a valuable tool for controlling the stereochemistry of the final product.

Another powerful approach for introducing complex substituents is through the functionalization of a pre-existing morpholine ring. For example, a morpholine derivative containing a carboxylate functionality can serve as a handle for further elaboration. acs.org A visible light-promoted direct decarboxylative Giese-type reaction can be employed to introduce a ketone functionality. acs.org This method involves the hydrolysis of an ester to the corresponding carboxylic acid, followed by a decarboxylative alkylation under mild, aerobic conditions at room temperature. acs.org

The versatility of these synthetic strategies allows for the creation of a wide range of 2,6-disubstituted morpholine analogs with complex side chains. The choice of starting materials and the reaction sequence can be tailored to achieve specific substitution patterns and stereochemical outcomes.

Table 1: Examples of Reagents for Introducing Complex Substituents in Morpholine Synthesis

| Reagent/Precursor | Resulting Substituent | Synthetic Approach | Reference |

| (S)- or (R)-1-aminopropan-2-ol | Acetic acid ester | Intramolecular oxa-Michael reaction | nih.gov |

| Morpholine with carboxylate | Ketone | Decarboxylative Giese-type reaction | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 6 Methylmorpholine

Acid-Base Properties and Basicity in Organic Reactions

The defining chemical characteristic of 2-ethyl-6-methylmorpholine is its basicity, which arises from the lone pair of electrons on the nitrogen atom. As a secondary amine, it can accept a proton to form a morpholinium ion. However, the presence of the electronegative oxygen atom in the morpholine (B109124) ring withdraws electron density from the nitrogen, rendering it less basic than structurally similar cyclic amines like piperidine (B6355638). wikipedia.org The ethyl and methyl groups at the C-2 and C-6 positions are electron-donating, which slightly increases the electron density on the nitrogen, thus enhancing its basicity relative to the parent morpholine molecule.

The steric hindrance provided by the alkyl groups, particularly the ethyl group, influences its role as a base in organic reactions. It is often classified as a sterically hindered, non-nucleophilic base, similar to its close relative N-methylmorpholine (NMM). The pKa of the conjugate acid of N-methylmorpholine is 7.38, and this compound is expected to have a similar basicity. highfine.comwikipedia.org This moderate basicity, combined with significant steric bulk, allows it to function effectively as an acid scavenger without competing in nucleophilic side reactions.

Role in Proton Transfer Processes

In its capacity as a base, this compound is an effective participant in proton transfer processes. cdnsciencepub.com In many organic reactions that generate acidic byproducts, such as HCl or trifluoroacetic acid, this hindered amine is added to the reaction mixture to neutralize the acid. This prevents acid-catalyzed degradation of sensitive starting materials or products and ensures that the desired reaction pathway proceeds efficiently. For instance, in peptide couplings or acylations, where amine salts are used as starting materials, a base like this compound is required to liberate the free amine in situ, enabling it to act as a nucleophile. Its role is crucial in facilitating reactions that require a non-nucleophilic base to deprotonate substrates or activate reagents. researchgate.net

Influence on Racemization in Sensitive Transformations

A critical application of sterically hindered amines like this compound is in the suppression of racemization during the synthesis of chiral molecules, particularly in peptide chemistry. highfine.com The formation of peptide bonds often involves the activation of a carboxylic acid, which can lead to the formation of a racemizable intermediate, such as an oxazolone. cdnsciencepub.comresearchgate.net The choice of base is paramount in minimizing this undesired epimerization.

Research has consistently shown that sterically hindered bases with moderate basicity, such as N-methylmorpholine (NMM), are superior to smaller, stronger bases like triethylamine (B128534) (TEA) in preventing racemization. highfine.comresearchgate.net The bulkier base is less able to abstract the alpha-proton of the activated amino acid, which is the key step leading to racemization. Given the structural similarities, this compound is expected to be highly effective in this role. The ethyl and methyl groups flanking the nitrogen atom provide substantial steric shielding, making it a suitable choice for sensitive transformations where maintaining stereochemical integrity is essential. nih.govtandfonline.com

Table 1: Effect of Tertiary Amine Base on Racemization in Peptide Coupling

| Coupling Reaction | Base Used | % Racemization (D-isomer) | Reference |

|---|---|---|---|

| Z-Gly-Phe-Gly-OEt Synthesis | Excess Trimethylamine | Complete Racemization | researchgate.net |

| Z-Gly-Phe-Gly-OEt Synthesis | Excess N-Methylmorpholine | No Racemization | researchgate.net |

| Fmoc-L-His(Trt)-OH + L-Leu-OtBu | HATU/NMM | Significant Racemization | nih.gov |

| Fmoc-L-Cys(Trt)-OH + L-Leu-OtBu | HATU/NMM | Some Racemization | nih.gov |

| Fmoc-L-Ser(tBu)-OH + L-Leu-OtBu | HATU/NMM | Negligible Racemization | nih.gov |

Nucleophilic Reactivity of the Nitrogen Atom

While often employed as a non-nucleophilic base, the nitrogen atom in this compound retains its inherent nucleophilic character as a secondary amine. The electron-withdrawing inductive effect of the ring's oxygen atom diminishes this nucleophilicity compared to piperidine, but it is still capable of participating in nucleophilic reactions. wikipedia.org The steric hindrance from the adjacent ethyl and methyl groups significantly moderates this reactivity, preventing it from attacking sterically congested electrophilic centers but allowing it to react with less hindered electrophiles. hmc.edu

Reactions with Electrophilic Species

The nitrogen atom of this compound can react with a variety of electrophilic species. Common reactions include N-alkylation, N-acylation, and reactions with other activated molecules. For example, related N-alkylmorpholines have been shown to react with electrophiles such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and ethyl propiolate. d-nb.inforsc.org The reaction with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) or acyl chlorides would lead to the corresponding N-alkylated or N-acylated morpholine derivatives. This reactivity allows for the synthesis of more complex morpholine-containing structures.

Formation of Quaternary Ammonium (B1175870) Salts

As a secondary amine, this compound can be alkylated to form a tertiary amine, which can then undergo a second alkylation to yield a quaternary ammonium salt. wikipedia.org These salts, where the nitrogen atom bears a permanent positive charge, have applications ranging from phase-transfer catalysts to antimicrobial agents. d-nb.infowikipedia.org The reaction, known as quaternization, typically involves treating the amine with an alkylating agent like an alkyl halide. wikipedia.org For example, N-methylmorpholine and N-ethylmorpholine are readily converted into their corresponding quaternary ammonium salts by reacting them with reagents like benzyl chloride or 2-chloro-4,6-dimethoxy-1,3,5-triazine. d-nb.infochem-soc.si The stability of the resulting quaternary salt can be influenced by the nature of the alkyl group; N-ethyl substituted salts have been found to be more stable in solution than their N-methyl counterparts in certain triazine systems. d-nb.info

Table 2: Examples of Quaternary Ammonium Salt Formation from N-Alkylmorpholines

| N-Alkylmorpholine | Electrophile | Product | Reference |

|---|---|---|---|

| N-Methylmorpholine | Benzyl chloride | N-Benzyl-N-methylmorpholinium chloride | chem-soc.si |

| N-Ethylmorpholine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 4-(4,6-Dimethoxy wikipedia.orghighfine.comnih.govtriazin-2-yl)-4-ethyl-morpholinium chloride | d-nb.info |

| N-Methylmorpholine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 4-(4,6-Dimethoxy wikipedia.orghighfine.comnih.govtriazin-2-yl)-4-methyl-morpholinium chloride | d-nb.info |

Electrophilic Reactivity of Ring Carbons

The carbon atoms of the this compound ring are generally unreactive towards electrophilic attack. The ring is a saturated aliphatic heterocycle, and the C-H bonds are strong and non-polarized, making them poor targets for electrophiles under normal reaction conditions. The primary site of reactivity on the molecule is overwhelmingly the lone pair of the nitrogen atom. While the electron-donating alkyl groups at positions 2 and 6 might slightly increase the electron density of the adjacent carbon atoms, this effect is insufficient to promote electrophilic substitution on the ring. Reactions involving the ring carbons would require harsh conditions or radical-based mechanisms, which are not characteristic of the typical reactivity profile of this compound. Therefore, for most synthetic purposes, the carbon skeleton of this compound is considered inert.

Carbonyl Reactivity and Condensation Pathways

The secondary amine functionality of the morpholine ring allows this compound and its derivatives to participate in reactions with carbonyl compounds, most notably forming enamine intermediates with aldehydes and ketones. This reactivity is central to its application in organocatalysis.

Research has shown that morpholine-based catalysts can facilitate condensation reactions such as the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. frontiersin.orgnih.gov In these reactions, the morpholine catalyst reacts with an aldehyde to form a nucleophilic enamine. This intermediate then attacks the electrophilic nitroolefin. Subsequent hydrolysis releases the final product and regenerates the morpholine catalyst, completing the catalytic cycle. frontiersin.org

While morpholine-based enamines are generally considered less reactive than those derived from pyrrolidine (B122466) or piperidine due to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen, appropriately substituted morpholine catalysts have demonstrated high efficiency. frontiersin.orgnih.gov For instance, a β-morpholine amino acid catalyst featuring a 2-ethyl substituent on the morpholine ring has been shown to effectively catalyze the reaction between butyraldehyde (B50154) and trans-β-nitrostyrene, yielding the condensation product with excellent conversion and high diastereoselectivity. nih.gov The effectiveness of these catalysts is highly dependent on reaction conditions such as solvent, temperature, and the presence of co-catalysts. nih.gov

Interactive Table: Performance of a 2-Ethyl-5-Substituted Morpholine Catalyst in the Michael Addition Reaction

The following table details the results for the 1,4-addition of butyraldehyde to trans-β-nitrostyrene using a catalyst featuring a 2-ethyl-morpholine core under various conditions. The data highlights the influence of solvent and temperature on reaction outcomes.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane | 40 | 12 | >99 | 85:15 | 70 |

| 2 | Toluene (B28343) | 40 | 12 | >99 | 90:10 | 72 |

| 3 | Methanol (B129727) | 40 | 12 | >99 | 95:5 | 80 |

| 4 | Ethanol | 40 | 12 | >99 | 96:4 | 82 |

| 5 | Isopropanol | 40 | 12 | >99 | 99:1 | 85 |

| 6 | Methanol | 0 | 12 | 80 | 98:2 | 90 |

| 7 | Ethanol | 0 | 12 | 85 | 99:1 | 92 |

| 8 | Isopropanol | 0 | 12 | 90 | >99:1 | 95 |

| 9 | Methanol | -10 | 24 | 70 | 99:1 | 92 |

| 10 | Ethanol | -10 | 24 | 75 | >99:1 | 94 |

| 11 | Isopropanol | -10 | 24 | 85 | >99:1 | 96 |

Data sourced from a study on morpholine-based organocatalysts. nih.gov

Reduction and Oxidation Behavior of Ring System

The this compound ring system is generally stable under common reduction and oxidation conditions used in organic synthesis. For example, in the synthesis of complex morpholine derivatives, the ring remains intact during catalytic hydrogenation (e.g., H₂, Pd/C) and oxidation with reagents like TEMPO, which are used to modify other functional groups on the molecule. nih.gov

However, the nitrogen atom in the morpholine ring can be oxidized. The N-oxide derivative, N-methylmorpholine N-oxide (NMO), is a widely used stoichiometric oxidant in various transition metal-catalyzed reactions, such as the dihydroxylation of olefins with osmium tetroxide and oxidations using tetrapropylammonium (B79313) perruthenate (TPAP). orgsyn.orgorganic-chemistry.org In these processes, NMO reoxidizes the metal catalyst, allowing it to be used in catalytic amounts. organic-chemistry.org The decomposition of NMO itself can be autocatalytic and induced by certain intermediates. acs.org

The morpholine ring can also undergo oxidative cleavage. Biodegradation pathways involving cytochrome P450 enzymes have been shown to cleave the C-N bond of the morpholine ring. nih.gov Reductive processes targeting the morpholine ring itself can lead to ring-opening. For instance, attempted reduction of certain morpholinol derivatives with sodium borohydride (B1222165) resulted in a ring-opened diol product. thieme-connect.com The reduction of N-aryl substituted morpholines can also lead to complex mixtures of products from reduction, halogenation, and heterocyclization, depending on the reaction conditions. jraic.com

Transition Metal-Mediated and Catalyzed Reactions

Coordination Modes and Ligand Properties

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, allowing the molecule and its derivatives to act as ligands in coordination complexes with transition metals. A complex is formed when a central metal ion is bonded to surrounding molecules or ions, known as ligands. savemyexams.com

The most common coordination mode for simple morpholines involves the nitrogen atom donating its lone pair to the metal center. chemicalbook.com However, more complex coordination behaviors are observed in substituted morpholine ligands. In certain Schiff-base ligands derived from N-(3-aminopropyl)morpholine, the morpholine nitrogen can participate in coordination along with other donor atoms (imine nitrogen and phenolate (B1203915) oxygen), leading to an N,N,O-tridentate binding mode with metals like copper(II) and zinc(II). tandfonline.com

Role as a Co-catalyst or Organocatalyst

This compound and related structures serve important roles as both organocatalysts and co-catalysts in a variety of chemical transformations.

As an organocatalyst, the secondary amine of the morpholine ring is the key functional group. It operates via enamine catalysis, particularly in condensation reactions. frontiersin.org Research on β-morpholine amino acids, including a derivative with a 2-ethyl group, has demonstrated their effectiveness as organocatalysts for the 1,4-addition of aldehydes to nitroolefins, achieving high yields and stereoselectivity with low catalyst loading (e.g., 1 mol%). frontiersin.orgnih.gov

Morpholines are also frequently employed as basic co-catalysts. In many reactions, N-methylmorpholine (NMM) is used as a non-nucleophilic base. beilstein-journals.orgnih.gov For example, NMM is used as the base in the synthesis of 3-aryl coumarin (B35378) derivatives and in combination with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for amide bond formation. nih.govunits.it Its role is often to neutralize acids formed during the reaction or to facilitate the formation of a more active catalytic species. beilstein-journals.orgnih.gov

Mechanistic Studies of this compound in Catalytic Cycles

Mechanistic investigations into reactions catalyzed by this compound derivatives provide insight into their role within a catalytic cycle. In the context of organocatalysis, the mechanism for the Michael addition of an aldehyde to a nitroolefin involves several key steps.

Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of the morpholine catalyst and a carbonyl group of the aldehyde substrate. This condensation reaction forms a nucleophilic enamine intermediate and a molecule of water. The reactivity of this enamine is a critical factor, with morpholine-based enamines noted for having lower reactivity compared to pyrrolidine-based ones due to electronic and conformational effects. frontiersin.orgnih.gov

Nucleophilic Attack: The enamine, being electron-rich, acts as the nucleophile and attacks the electrophilic β-carbon of the nitroolefin. This step forms a new carbon-carbon bond and generates a transient intermediate, often a zwitterionic iminium ion. frontiersin.org Computational studies have been used to model the transition state of this step, explaining the observed diastereoselectivity. frontiersin.org

Hydrolysis and Catalyst Regeneration: The iminium intermediate is then hydrolyzed by water present in the reaction medium. This step releases the final α-substituted, γ-nitro aldehyde product and regenerates the protonated morpholine catalyst.

Deprotonation: A base, often a co-catalyst like N-methylmorpholine (NMM), deprotonates the catalyst, returning it to its neutral, active form, ready to start a new cycle. nih.gov

In transition metal catalysis, where morpholine might act as a ligand, the mechanism involves different fundamental steps. For instance, in a ruthenium-catalyzed hydroamination, a morpholine substrate acts as a nucleophile that attacks a coordinated vinylarene on the metal center. nih.gov The resulting aminoalkylarene product then dissociates from the metal, regenerating the active catalyst for the next cycle. nih.gov This illustrates a mechanism where the morpholine is a substrate, but similar principles of coordination and dissociation would apply if it were part of a ligand framework. nih.govresearchgate.net

Advanced Characterization and Spectroscopic Elucidation of 2 Ethyl 6 Methylmorpholine

Solid-State Characterization Techniques

Solid-state analysis provides critical information about the crystalline structure and thermal behavior of a compound, which is fundamental for its handling, formulation, and storage.

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Ethyl-6-methylmorpholine, this technique would be applied to a suitable single crystal, potentially grown from a salt form of the compound. The analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

The data obtained from XRD allows for the unambiguous determination of the morpholine (B109124) ring's conformation (e.g., chair, boat), the stereochemical relationship between the ethyl and methyl substituents (cis or trans), and precise measurements of bond lengths and angles within the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While specific experimental data for this compound is not publicly available, a typical crystallographic analysis would yield the parameters shown in the table below.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the smallest repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystalline material. |

Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to evaluate the thermal stability and decomposition profile of this compound. eag.comcet-science.com

In a TGA experiment, the mass of a sample is monitored as the temperature is increased at a controlled rate. wikipedia.org A loss of mass indicates a decomposition event. The resulting TGA curve provides the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. cet-science.com

Simultaneously, DTA measures the temperature difference between the sample and an inert reference. eag.com This reveals whether the decomposition processes are endothermic (heat is absorbed) or exothermic (heat is released), providing further insight into the nature of the degradation pathway. eag.com

| Technique | Measurement | Information Obtained for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset temperature of decomposition, percentage of mass loss in decomposition steps, residual mass. |

| Differential Thermal Analysis (DTA) | Temperature Difference vs. Temperature | Temperatures of thermal events (e.g., melting, decomposition), indication of endothermic or exothermic nature of events. |

Hyphenated Analytical Techniques for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of the final product. eschemy.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing non-volatile or thermally labile compounds like this compound. synthinkchemicals.com In a typical setup, a liquid chromatograph (LC) first separates the compound from impurities, starting materials, or byproducts. The separated components then enter the mass spectrometer (MS), which ionizes the molecules and measures their mass-to-charge ratio. synthinkchemicals.com

For this compound (molar mass: 129.2 g/mol ), the MS detector would confirm the presence of the molecular ion peak, verifying its identity. Furthermore, fragmentation patterns observed in the mass spectrum can provide structural confirmation. This technique is invaluable for monitoring the progress of its synthesis and for quantifying the purity of the final product. nifc.gov.vn

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. nih.gov this compound, with an expected moderate boiling point, is well-suited for GC-MS analysis. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase. nih.gov Each separated component is then introduced into the mass spectrometer.

The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragment ions, which allows for positive identification. nih.gov GC-MS is exceptionally useful for assessing the purity of this compound by detecting and identifying volatile organic impurities. nih.govresearchgate.net For morpholine and its derivatives, derivatization may sometimes be employed to enhance volatility and detection. researchgate.net

| Compound | Molecular Formula | Molecular Ion (M+) [m/z] | Potential Fragment Ions [m/z] | Possible Neutral Loss |

|---|---|---|---|---|

| This compound | C₇H₁₅NO | 129 | 114 | -CH₃ (Methyl group) |

| 100 | -C₂H₅ (Ethyl group) | |||

| 86 | -C₃H₇ (Propyl fragment) |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is one of the most powerful hyphenated techniques for the unambiguous structural elucidation of unknown compounds within a mixture, eliminating the need for tedious isolation. mdpi.com This technique couples the high-resolution separation of an HPLC system directly to an NMR spectrometer. mdpi.com

During the synthesis or stability testing of this compound, unknown impurities may be formed. LC-NMR can be used to separate these impurities from the main compound. As each impurity elutes from the column, it passes through the NMR flow cell, and a full suite of one- and two-dimensional NMR experiments can be performed. This provides complete structural information, allowing for the definitive identification of process-related impurities or degradation products, which is a critical step in pharmaceutical development and quality control. dalton.comnih.gov

Computational and Theoretical Investigations of 2 Ethyl 6 Methylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ambeed.com Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. ambeed.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. ambeed.com

For a molecule like 2-ethyl-6-methylmorpholine, DFT calculations, often using a functional like B3LYP, are employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The most stable conformation, such as a chair-like structure typical for morpholine (B109124) rings, can be identified. The ethyl and methyl substituents on the morpholine ring would introduce specific stereochemical features, such as cis and trans isomers, each with a unique, calculable energy and geometry.

The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactivity. researchgate.net

Ab Initio Methods for Energy Profile Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. High-level composite methods like G3(MP2)//B3LYP are examples of sophisticated ab initio approaches used to obtain highly accurate energies. researchgate.net

These methods are crucial for constructing a detailed potential energy surface (PES) for this compound. A PES maps the energy of the molecule as a function of its geometry. By analyzing the PES, chemists can identify:

Stable Conformers: The various low-energy shapes the molecule can adopt (e.g., different chair and boat conformations of the morpholine ring and rotations of the alkyl substituents).

Transition States: The energy barriers between these conformers, which determine the rates of conformational change.

Reaction Pathways: The minimum energy path for a chemical reaction involving the molecule.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the molecule's orbitals and its response to changes in electron count, specific sites of reactivity can be identified.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. frontiersin.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates where the molecule is most likely to be attacked by electrophiles. frontiersin.org

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity, and its distribution shows where the molecule is most susceptible to attack by nucleophiles. frontiersin.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the nitrogen atom's lone pair would significantly contribute to the HOMO, making it a primary site for electrophilic attack, such as protonation.

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The region with the highest HOMO density is the most nucleophilic site. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The region with the highest LUMO density is the most electrophilic site. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

This table describes the general principles of FMO theory, which are applicable to this compound.

Fukui Function Analysis for Reactive Sites

Fukui functions are a tool derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. researchgate.net This analysis provides a more detailed, atom-specific picture of reactivity than FMO analysis alone. It helps to pinpoint the exact atoms within a molecule that are most likely to participate in a reaction.

The Fukui function is calculated for three scenarios:

f+ : For nucleophilic attack (addition of an electron). The atom with the highest f+ value is the preferred site for a nucleophile.

f- : For electrophilic attack (removal of an electron). The atom with the highest f- value is the preferred site for an electrophile.

f0 : For radical attack.

In this compound, Fukui analysis would likely identify the nitrogen atom as having the highest f- value, confirming it as the primary site for electrophilic attack. The analysis could also differentiate the reactivity of various C-H bonds, indicating which protons are most susceptible to abstraction.

Proton Affinity and Basicity Studies

Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule.

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same reaction.

These values can be calculated with high accuracy using computational methods. mdpi.com For this compound, the primary site of protonation is the nitrogen atom. The electron-donating nature of the ethyl and methyl groups is expected to increase the electron density on the nitrogen compared to the parent morpholine molecule, thereby increasing its basicity. Computational studies on morpholine itself have established its proton affinity. A comparative study would quantify the precise electronic effect of the alkyl substituents in this compound.

A comprehensive computational study on morpholine provided the following thermochemical data, which serves as a baseline for understanding its substituted derivatives. researchgate.netnist.gov

| Compound | Proton Affinity (PA) / kJ·mol⁻¹ | Gas-Phase Basicity (GB) / kJ·mol⁻¹ |

| Morpholine | 918 | 885 |

Data sourced from evaluated computational and experimental studies on the parent compound, morpholine. researchgate.netnist.gov The values for this compound are expected to be higher due to the inductive effect of the alkyl groups.

Conformational Analysis and Stereochemical Insights

The stereochemical behavior of this compound is dictated by the arrangement of its substituents on the flexible morpholine ring. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the conformational landscape of such molecules. ohio-state.edu

The morpholine ring in this compound, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of substituents at the C-2 and C-6 positions leads to the possibility of cis and trans diastereomers. In the cis isomer, both the ethyl and methyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

For each diastereomer, the substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the steric interactions between the substituents and the rest of the ring. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

Expected Conformational Preferences:

cis-2-Ethyl-6-methylmorpholine: In the most stable chair conformation, it is expected that both the larger ethyl group and the methyl group will occupy equatorial positions to minimize steric strain. A ring flip would place both groups in the more sterically hindered axial positions, a significantly less stable conformation.

trans-2-Ethyl-6-methylmorpholine: In this isomer, one substituent must be axial while the other is equatorial in a chair conformation. Since the ethyl group is bulkier than the methyl group, the conformer with the equatorial ethyl group and axial methyl group is predicted to be more stable than the one with an axial ethyl and equatorial methyl group.

The energy difference between these conformers can be estimated using computational methods like DFT or Møller-Plesset perturbation theory (MP2). acs.org These calculations can provide the relative Gibbs free energies of each stable conformer, allowing for the prediction of their equilibrium populations at a given temperature. While specific energetic data for this compound is not readily published, the principles of conformational analysis suggest the following hierarchy of stability.

Illustrative Conformational Energy Data

The following table provides a hypothetical, illustrative representation of the relative conformational energies that would be expected from computational analysis, based on established principles of stereochemistry. The energy values are for illustrative purposes to demonstrate the expected stability differences.

| Diastereomer | Substituent Positions (2-Ethyl, 6-Methyl) | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

| cis | Equatorial, Equatorial | 0.00 | Dominant |

| cis | Axial, Axial | High | Negligible |

| trans | Equatorial, Axial | Lower | Significant |

| trans | Axial, Equatorial | Higher | Minor |

This table is illustrative and not based on published experimental or computational data for this compound.

Computational modeling is a key tool for understanding and predicting the outcomes of diastereoselective and enantioselective reactions. numberanalytics.comuq.edu.au For reactions involving the formation of the this compound scaffold or reactions where it is used as a chiral auxiliary, computational methods can model the transition states of the competing reaction pathways.

The diastereoselectivity in the synthesis of substituted morpholines can be investigated by calculating the activation energies for the formation of the cis and trans products. researchgate.netacs.org The pathway with the lower activation energy will be kinetically favored, leading to a higher yield of that particular diastereomer. These models can take into account the influence of catalysts, solvents, and temperature on the reaction outcome. numberanalytics.com

In the context of enantioselective synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, computational modeling can elucidate the interactions between the catalyst and the substrate in the transition state. uq.edu.au By identifying the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that differentiate the two enantiomeric transition states, researchers can rationally design more effective catalysts.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is crucial for elucidating the step-by-step mechanism of chemical reactions. fiveable.me For reactions involving this compound, either as a reactant or a product, computational studies can map out the entire potential energy surface of the reaction. arxiv.orgrsc.org

This involves:

Identifying Intermediates and Transition States: All stable molecules (reactants, intermediates, products) and the transition states that connect them along the reaction coordinate are located and their geometries optimized.

Visualizing Molecular Vibrations: The vibrational frequencies of the transition states are calculated to confirm that they represent a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in the synthesis of substituted morpholines via intramolecular cyclization, computational studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org They can also clarify the role of any catalysts or additives in the reaction. frontiersin.org By providing a detailed picture of the reaction at the molecular level, these computational investigations offer insights that can be used to optimize reaction conditions and improve the synthesis of target molecules like this compound.

Advanced Applications of 2 Ethyl 6 Methylmorpholine in Chemical Transformations

Role as a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric synthesis is a critical branch of chemistry focused on the selective production of a specific stereoisomer of a chiral molecule. A common strategy in this field involves the temporary incorporation of a chiral auxiliary. This is a chiral chemical compound that is attached to a substrate to guide a chemical reaction towards a desired stereochemical outcome. After the reaction, the auxiliary is removed, having imparted its chirality to the product.

While the 2-Ethyl-6-methylmorpholine structure possesses chiral centers and belongs to a class of compounds (morpholines) known to be utilized as auxiliaries, detailed research findings specifically documenting its application in this role are not prominent in publicly available literature. The theoretical potential exists due to its stereogenic centers, but specific examples demonstrating its efficacy in enantioselective or diastereoselective transformations are not extensively reported.

Enantioselective Catalysis

Enantioselective catalysis aims to produce one enantiomer of a chiral product in preference to the other. This is often achieved by using a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. Although substituted morpholines can be part of larger catalytic systems, specific studies detailing this compound as a key component in enantioselective catalysis are not widely documented.

Diastereoselective Transformations

Diastereoselective transformations create one diastereomer in excess over another. Chiral auxiliaries are highly effective in this regard by sterically or electronically shielding one face of the molecule, forcing an incoming reagent to attack from the less hindered direction. This leads to the preferential formation of a single diastereomer. While this is a primary function of chiral auxiliaries, specific and detailed research outcomes, including diastereomeric ratios achieved using this compound, are not sufficiently available to create a detailed analysis or data table.

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound, as a substituted morpholine (B109124), serves as a valuable heterocyclic building block. Its structure can be incorporated into larger, more complex molecules, imparting specific physicochemical properties.

Precursor in Multistep Organic Synthesis

The utility of this compound as a precursor is demonstrated in its use in the synthesis of complex pharmaceutical compounds. For instance, in the development of amido heteroaromatic compounds for the treatment of liver diseases, this compound is employed as a key reagent. google.com In a specific synthetic step, it is used as a base in anhydrous toluene (B28343) to facilitate the reaction between other complex intermediates, such as ethyl 5-(2,4,5-trifluoro-3-hydroxyphenyl)-1,2,4-oxadiazole-3-carboxylate. google.com This highlights its role as a crucial component in a longer, multistep synthetic route toward a potential therapeutic agent.

Incorporation into Diverse Molecular Architectures

The incorporation of the this compound moiety is a strategy to build diverse and complex molecular frameworks. Its presence can influence factors such as solubility, metabolic stability, and the spatial arrangement of functional groups in the final molecule. Chemical suppliers offer protected versions of the compound, such as (2S)-tert-butyl this compound-4-carboxylate, further indicating its application as a building block for more elaborate structures in research and development.

Catalytic and Stoichiometric Reagent Applications

Beyond its potential as a structural component, this compound functions as a reagent in chemical reactions. As demonstrated in a patent by AstraZeneca, it is used in stoichiometric amounts as an amine base. google.com In the described synthesis, it facilitates a key coupling step by reacting with other reagents in the solution. google.com The reaction is conducted under specific conditions (60 °C in anhydrous toluene) to drive the formation of the desired complex heteroaromatic product. google.com This application underscores its role as a functional reagent in facilitating specific chemical transformations within a larger synthetic scheme.

As an Organocatalyst or Base Catalyst

Morpholine derivatives have been explored as organocatalysts, particularly in asymmetric synthesis via enamine catalysis. The reactivity of enamines derived from morpholines is generally lower than those from pyrrolidine (B122466) or piperidine (B6355638) cores. nih.gov This reduced reactivity is often attributed to the presence of the oxygen atom in the ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the corresponding enamine. nih.gov

Despite this inherent challenge, research has focused on developing highly efficient morpholine-based organocatalysts. For instance, novel β-morpholine-amino acids have been synthesized and tested as catalysts in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov In such reactions, a base is often required to deprotonate the catalyst's ammonium (B1175870) salt to generate the active free amino group. N-methylmorpholine (NMM) is frequently employed as this non-nucleophilic base to facilitate the catalytic cycle. nih.gov The strategic design of substituted morpholines aims to overcome their lower reactivity and leverage their unique structural features to control stereoselectivity in key chemical transformations.

Role in Oxidation Reactions (e.g., as part of N-oxides)

Morpholine derivatives, when converted to their corresponding N-oxides, become powerful oxidants. The most prominent example is N-methylmorpholine N-oxide (NMMO), which is widely used as a co-oxidant in a variety of transition metal-catalyzed oxidation reactions. wikipedia.orgatamanchemicals.com NMMO's primary function is to regenerate the active, high-valent metal catalyst in a catalytic cycle, allowing the primary oxidant (e.g., osmium tetroxide or tetrapropylammonium (B79313) perruthenate) to be used in catalytic, rather than stoichiometric, amounts. wikipedia.orgorganic-chemistry.org This dramatically reduces the cost and toxicity associated with these heavy metal reagents.

A classic application of this system is the syn-dihydroxylation of alkenes. In this reaction, osmium tetroxide (OsO₄) oxidizes the alkene to a cis-1,2-diol and is itself reduced. NMMO then re-oxidizes the reduced osmium species back to OsO₄, allowing the cycle to continue. atamanchemicals.comresearchgate.net Similarly, NMMO is used to regenerate tetrapropylammonium perruthenate (TPAP) in the oxidation of primary alcohols to aldehydes. atamanchemicals.com

Table 1: Selected Oxidation Reactions Utilizing Morpholine N-Oxides as Co-oxidants

| Reaction Type | Substrate | Catalytic Oxidant | Co-oxidant | Product |

|---|---|---|---|---|

| syn-Dihydroxylation | Alkene | Osmium Tetroxide (OsO₄) | NMMO | cis-1,2-Diol |

| Alcohol Oxidation | Primary Alcohol | TPAP | NMMO | Aldehyde |

NMMO can also function as a primary oxidant for converting activated primary halides to aldehydes and secondary halides to ketones. atamanchemicals.com

Ligand in Transition Metal Catalysis

The utility of morpholine derivatives extends to their role as ligands in homogeneous transition metal catalysis. Ligands are crucial components that bind to a central metal atom, and their steric and electronic properties dictate the catalyst's activity, selectivity, and stability. rsc.orgumsl.edu Morpholine derivatives, containing both a nitrogen and an oxygen atom, can act as bidentate or monodentate ligands, coordinating to metal centers to form stable complexes.

The nitrogen atom's lone pair allows it to function as a strong σ-donor, which can increase the electron density at the metal center. umsl.edu This electronic modulation influences the metal's oxidative state and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. Furthermore, the defined chair-like conformation of the morpholine ring can create a specific steric environment around the metal, guiding the substrate to approach from a particular direction and thus influencing the stereochemical outcome of a reaction. umsl.edu

While specific applications of this compound as a ligand are not extensively documented in broad literature, its structural features are representative of N,O-heterocyclic ligands that are integral to catalyst design. umsl.edu The design of sophisticated, multifunctional ligands that respond to external stimuli or participate directly in the catalytic cycle is a key area of modern catalyst development. rsc.org

Applications in Advanced Materials Science

Morpholine Derivatives in Polymer Chemistry

Morpholine derivatives serve as important building blocks and functional components in polymer chemistry. Their incorporation into polymer backbones or as side chains can impart specific properties such as thermal responsiveness, biocompatibility, and altered solubility.

One notable class of polymers related to this structure are the poly(2-oxazoline)s, such as poly(2-ethyl-2-oxazoline) (PEtOx). While not directly synthesized from morpholine, these polymers are considered pseudo-polypeptides and share structural similarities. PEtOx exhibits thermoresponsive behavior in aqueous solutions, with a lower critical solution temperature (LCST) that is dependent on its molecular weight. researchgate.net This property makes it a "smart" polymer, suitable for applications in drug delivery and biomaterials. researchgate.net The partial hydrolysis of PEtOx introduces secondary amine groups, creating copolymers that respond to both temperature and pH. researchgate.net

The synthesis of such polymers often requires careful selection of solvents and reaction conditions to achieve well-defined materials. The development of polymerization processes in greener, more pharmaceutically compliant solvents is an active area of research. rsc.org

Role in Green Chemistry Processes

A significant application of morpholine derivatives in green chemistry is the use of N-methylmorpholine N-oxide (NMMO) as a direct solvent for cellulose (B213188). wikipedia.org The Lyocell process utilizes NMMO monohydrate to dissolve wood pulp, forming a viscous solution called "dope." wikipedia.orgasianpubs.org This solution is then extruded through spinnerets into a water bath, where the cellulose reprecipitates to form regenerated cellulose fibers. wikipedia.org

This process stands as a more environmentally friendly alternative to the traditional viscose process, which relies on the use of toxic carbon disulfide. wikipedia.org The NMMO solvent can be recovered and recycled with high efficiency, minimizing waste and environmental impact. The ability of NMMO to dissolve cellulose without derivatization is a key advantage, streamlining the production of fibers like lyocell. wikipedia.org This application highlights how a morpholine derivative can be central to a large-scale industrial process that aligns with the principles of green chemistry. nih.govresearchgate.net

Table 2: Comparison of Cellulose Fiber Production Processes

| Feature | Lyocell Process | Viscose Process |

|---|---|---|

| Solvent | N-methylmorpholine N-oxide (NMMO) | Sodium hydroxide (B78521) and Carbon disulfide (CS₂) |

| Chemistry | Direct dissolution of cellulose | Derivatization to cellulose xanthate |

| Environmental Impact | Closed-loop process, high solvent recovery, low toxicity | Use and emission of toxic CS₂, significant water usage |

| Byproducts | Minimal | Various sulfur-containing compounds |

Future Research Directions and Unexplored Avenues for 2 Ethyl 6 Methylmorpholine

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for substituted morpholines often involve multi-step sequences that may lack efficiency, stereocontrol, and sustainability. Future research should prioritize the development of innovative and green synthetic methodologies for 2-Ethyl-6-methylmorpholine.

A primary focus will be on achieving high diastereoselectivity and enantioselectivity. Research into the synthesis of related compounds like 2,6-disubstituted morpholines has shown that regioselectivity can be a significant challenge, with reaction conditions heavily influencing the outcome. acs.org For instance, the synthesis of 2-chloromethyl-6-methylmorpholine from (S)-1-benzylaminopropan-2-ol and rac-epichlorohydrin yielded a mixture of diastereoisomers. acs.org Future work could explore chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclization step that forms the morpholine (B109124) ring.

Furthermore, the principles of green chemistry should guide the development of new routes. Many conventional methods for N-alkylation of amines, such as N-methylation, rely on toxic reagents like methyl halides. asianpubs.org Research into greener alternatives, such as using dimethyl carbonate (DMC) as a methylating agent, has proven successful for the synthesis of N-methylmorpholine and could be adapted for the N-alkylation of a this compound precursor. asianpubs.orghnsincere.com The development of catalytic systems, perhaps using heterogeneous catalysts, for this transformation would enhance sustainability by simplifying purification and enabling catalyst recycling. asianpubs.org

Table 1: Proposed Research in Synthetic Route Development

| Research Area | Proposed Approach | Key Objectives |

|---|---|---|

| Stereoselective Synthesis | Asymmetric catalysis, use of chiral pool starting materials, enzymatic resolution. | Control over cis/trans diastereoselectivity and enantioselectivity. |

| Green N-Alkylation | Utilization of dimethyl carbonate (DMC) or methanol (B129727) with efficient catalysts. | Replace toxic alkylating agents, reduce waste, improve atom economy. |

| Process Intensification | Development of continuous flow reactor processes. | Improve reaction control, safety, and scalability. |

Exploration of New Reactivity and Mechanistic Pathways

The reactivity of this compound is a virtually blank slate. The interplay of the ethyl and methyl substituents with the morpholine core could lead to novel reactivity. A significant area for future investigation lies in the generation and subsequent reaction of radical intermediates.

Studies on related N-alkylamines have demonstrated that α-amino radicals can be generated via photoredox catalysis and serve as key intermediates in C-C bond-forming reactions. acs.orgnih.govnih.gov A promising research direction would be to investigate whether this compound (or its N-alkylated derivatives) can be activated under photoredox conditions. The key question would be the regioselectivity of hydrogen atom abstraction (HAT) from the carbons adjacent to the nitrogen. The ethyl and methyl groups will influence the stability and accessibility of the resulting radicals, potentially allowing for selective functionalization at specific positions.

Another avenue involves the N-oxide derivative, this compound N-oxide. N-Methylmorpholine-N-oxide (NMMO) is a well-known oxidant and solvent, but its decomposition can lead to reactive intermediates like the N-methylmorpholiniumyl radical. researchgate.netorgsyn.org Investigating the synthesis and reactivity of this compound N-oxide could uncover its potential as a novel oxidant or as a precursor to unique radical species. Elucidating the mechanistic pathways of these potential reactions will be crucial for their synthetic application. nih.gov

Integration into Advanced Catalytic Systems

The structural features of this compound make it an attractive candidate for applications in catalysis, either as a catalyst itself or as a ligand for a metal center. The inherent chirality of the molecule is particularly noteworthy.

As a chiral amine, it could function as an organocatalyst for various asymmetric transformations. Its potential as a general-base catalyst, similar to the role of N-methylmorpholine in promoting certain hydrolysis reactions, could be explored in stereoselective contexts. nih.gov

More compelling is its potential as a chiral ligand in transition-metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can act as a bidentate chelating system for a metal ion. The ethyl and methyl groups would create a specific chiral pocket around the metal center, potentially inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, oxidation, or cross-coupling. The synthesis of macrocyclic compounds incorporating the this compound unit could lead to robust and highly active oxidation catalysts. google.com Furthermore, its N-oxide could be explored as a co-oxidant in catalytic oxidation processes, analogous to the well-established use of NMMO in osmium-catalyzed dihydroxylations. orgsyn.org

Table 2: Potential Catalytic Applications

| Catalytic System | Role of this compound | Potential Reactions |

|---|---|---|

| Organocatalysis | Chiral base or nucleophilic catalyst. | Asymmetric aldol, Michael additions, acylations. |

| Transition-Metal Catalysis | Chiral ligand for metals (e.g., Ru, Rh, Pd, Cu). | Asymmetric hydrogenation, transfer hydrogenation, cross-coupling. arabjchem.org |

| Oxidation Catalysis | N-oxide derivative as a terminal oxidant. | Asymmetric dihydroxylation, epoxidation. |

Expansion of Applications in Complex Chemical Synthesis

Beyond catalysis, this compound can serve as a valuable building block for the synthesis of complex molecules with unique three-dimensional architectures. The morpholine scaffold is a privileged structure in medicinal chemistry, and introducing specific substitution patterns can fine-tune biological activity. acs.orgmdpi.com

A particularly promising application is in the construction of novel scaffolds for compound libraries. Research on the related 2-chloromethyl-6-methylmorpholine has shown its utility in synthesizing bis-morpholine spiroacetals, which are valuable 3D-scaffolds. acs.org Adopting this strategy with this compound could lead to new spirocyclic systems with defined stereochemistry, expanding the available chemical space for drug discovery.

The compound can also be used as a chiral template or intermediate in the total synthesis of natural products or complex pharmaceutical targets. Its defined stereocenters can be used to control the stereochemistry of subsequent reactions, making it a powerful tool for building up molecular complexity.

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the exploration of this compound's potential, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. This dual strategy can provide deep mechanistic insights and predict properties before embarking on lengthy experimental campaigns. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the compound's fundamental properties. nih.govtandfonline.com This includes determining the relative stabilities of the cis and trans diastereomers, calculating rotational barriers, and simulating spectroscopic data (e.g., NMR, IR) to aid in experimental characterization and distinguish between isomers.

For exploring reactivity, molecular dynamics simulations and transition state calculations can model reaction pathways and predict the outcomes of proposed catalytic cycles or radical reactions. For instance, computational tools can help predict the regioselectivity of hydrogen abstraction in photoredox catalysis or model the binding of the morpholine to a metal center in a catalyst complex. These theoretical predictions would then provide a rational basis for the design of targeted and efficient experiments, creating a powerful feedback loop between theory and practice. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Morpholine |

| N-methylmorpholine |

| 2-Chloromethyl-6-methylmorpholine |

| (S)-1-benzylaminopropan-2-ol |

| Epichlorohydrin |

| Dimethyl carbonate |

| N-Methylmorpholine N-oxide (NMMO) |

| This compound N-oxide |

Q & A

Q. What steps should be taken if synthetic yields of this compound decline unexpectedly?

- Answer :

Diagnose contamination : Test reagents via GC-MS for impurities.

Optimize conditions : Re-evaluate solvent purity, inert atmosphere integrity (e.g., nitrogen flow), and catalyst activity.

Replicate controls : Compare with historical data to isolate variables.

Collaborate : Consult analytical chemists to identify side reactions (e.g., hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.